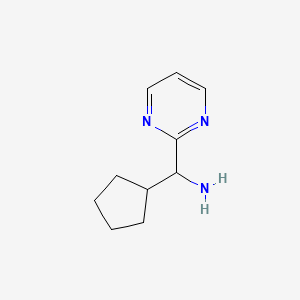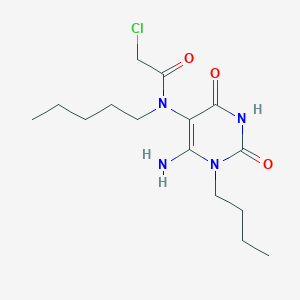
3-(2,4-Dichlorophenyl)-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-4-ylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,4-Dichlorophenyl)-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-4-ylamine, also known as DMBA-TAZ, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DMBA-TAZ is a triazole derivative that has been synthesized using a variety of methods, and has shown promising results in various research studies.
Mecanismo De Acción
The mechanism of action of 3-(2,4-Dichlorophenyl)-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-4-ylamine is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins that are essential for the growth and survival of microorganisms and cancer cells. 3-(2,4-Dichlorophenyl)-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-4-ylamine has been shown to inhibit the activity of cytochrome P450 enzymes, which play a key role in the metabolism of many drugs and toxins in the body.
Biochemical and Physiological Effects:
3-(2,4-Dichlorophenyl)-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-4-ylamine has been shown to exhibit significant biochemical and physiological effects in various research studies. It has been shown to inhibit the growth of various microorganisms such as Candida albicans, Escherichia coli, and Staphylococcus aureus. It has also been shown to inhibit the growth of cancer cells in vitro, and has been used in the development of new cancer therapies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(2,4-Dichlorophenyl)-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-4-ylamine has several advantages for use in lab experiments. It is relatively easy to synthesize, and is stable under a wide range of conditions. It has also been shown to exhibit significant activity against a variety of microorganisms and cancer cells. However, there are also some limitations to its use in lab experiments. 3-(2,4-Dichlorophenyl)-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-4-ylamine is relatively insoluble in water, which can make it difficult to work with in aqueous solutions. It also has some toxicity towards mammalian cells, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 3-(2,4-Dichlorophenyl)-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-4-ylamine. One area of research could focus on the development of new antimicrobial agents based on 3-(2,4-Dichlorophenyl)-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-4-ylamine. Another area of research could focus on the development of new cancer therapies based on 3-(2,4-Dichlorophenyl)-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-4-ylamine. Additionally, more research is needed to fully understand the mechanism of action of 3-(2,4-Dichlorophenyl)-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-4-ylamine, and to identify any potential side effects or toxicity issues associated with its use.
Métodos De Síntesis
3-(2,4-Dichlorophenyl)-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-4-ylamine is synthesized using a multi-step process that involves the reaction of 2,4-dichlorobenzonitrile with 2-methylbenzyl mercaptan in the presence of potassium carbonate and dimethylformamide. The resulting product is then reacted with hydrazine hydrate to form the triazole ring. The final product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
3-(2,4-Dichlorophenyl)-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-4-ylamine has been widely used in scientific research due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. 3-(2,4-Dichlorophenyl)-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-4-ylamine has been shown to exhibit significant antifungal and antibacterial activity, and has been used in the development of new antimicrobial agents. It has also been used in the development of new cancer therapies, as it has been shown to inhibit the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
3-(2,4-dichlorophenyl)-5-[(2-methylphenyl)methylsulfanyl]-1,2,4-triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N4S/c1-10-4-2-3-5-11(10)9-23-16-21-20-15(22(16)19)13-7-6-12(17)8-14(13)18/h2-8H,9,19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEELEFUXLRWAAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NN=C(N2N)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dichlorophenyl)-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-4-ylamine | |
CAS RN |
575461-03-9 |
Source


|
| Record name | 3-(2,4-DICHLOROPHENYL)-5-((2-METHYLBENZYL)THIO)-4H-1,2,4-TRIAZOL-4-YLAMINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-3-methyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2946304.png)
![3-[(3,4-Dimethylphenyl)amino]-6-(4-ethoxybenzyl)-1,2,4-triazin-5-ol](/img/structure/B2946305.png)








![N-{2-[3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl]-2-oxoethyl}-4-chlorobenzenecarboxamide](/img/structure/B2946323.png)
![{[(4-Bromophenyl)methyl]carbamoyl}methyl 2-ethoxybenzoate](/img/structure/B2946324.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide](/img/structure/B2946326.png)